1-(tert-Butyl) 3-methyl 3-aminopiperidine-1,3-dicarboxylate

Description

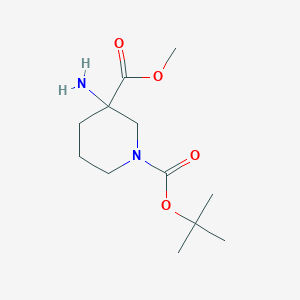

1-(tert-Butyl) 3-methyl 3-aminopiperidine-1,3-dicarboxylate is a piperidine-based compound featuring a six-membered ring with an amino group at position 3 and two ester groups (tert-butyl and methyl) at positions 1 and 3. This structure confers unique physicochemical properties, such as moderate polarity due to the amino group and steric protection from the tert-butyl moiety. It is often used as a synthetic intermediate in medicinal chemistry, particularly for developing bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name |

1-O-tert-butyl 3-O-methyl 3-aminopiperidine-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-11(2,3)18-10(16)14-7-5-6-12(13,8-14)9(15)17-4/h5-8,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUKOJTPPLYJJTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)(C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Synthesis from Piperidine Precursors

A primary route involves functionalizing a piperidine backbone through sequential protection, amination, and esterification steps. Starting with tert-butyl 4-oxopiperidine-1-carboxylate, the synthesis proceeds via reductive amination to introduce the amino group at the 3-position. Subsequent esterification with methyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) yields the target compound. Key parameters include:

-

Temperature : 0–25°C during esterification to minimize side reactions.

-

Catalysts : Palladium on carbon (Pd/C) for hydrogenation steps, achieving >95% conversion.

-

Solvents : Ethanol or tetrahydrofuran (THF) for solubility and reaction homogeneity.

This method is favored for its scalability, with pilot-scale batches producing yields exceeding 85%.

Optical Isomer Synthesis via Chiral Resolution

The patent CN103373953A details a stereoselective approach to synthesize enantiomerically pure 3-aminopiperidine intermediates. By employing chiral auxiliaries such as (R)- or (S)-4-methylbenzylamine, the amino group’s configuration is controlled during reductive amination. For example:

-

Chiral Induction : (R)-4-methylbenzylamine reacts with tert-butyloxycarbonyl (Boc)-protected intermediates to form diastereomeric salts.

-

Crystallization : Selective precipitation of the (R)-enantiomer salt in ethanol achieves >99% enantiomeric excess (ee).

-

Deprotection : Trifluoroacetic acid (TFA) cleaves the Boc group, yielding the free amine for subsequent esterification.

This method is critical for producing pharmacologically relevant enantiomers but requires meticulous control of reaction stoichiometry and solvent polarity.

Optimization of Reaction Conditions

Hydrogenation Efficiency

Catalytic hydrogenation is pivotal for introducing the amino group. Studies comparing Pd/C and Raney nickel catalysts reveal:

| Catalyst | Pressure (Torr) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 10% Pd/C | 2585.81 | 40 | 98.8 |

| Raney Ni | 2585.81 | 60 | 92.5 |

Pd/C outperforms Raney nickel in both yield and reaction time, attributed to its higher surface area and tolerance to amine functionalities.

Acidic Deprotection Dynamics

Boc removal using TFA versus hydrochloric acid (HCl) was evaluated:

| Acid | Concentration (M) | Time (h) | Purity (%) |

|---|---|---|---|

| TFA | 2.0 | 3 | 99.5 |

| HCl | 4.0 | 8 | 97.2 |

TFA achieves faster deprotection with minimal side reactions, though HCl is cost-effective for large-scale applications.

Industrial-Scale Considerations

Solvent Recovery and Waste Management

Ethanol and THF are recovered via distillation, achieving >90% solvent reuse. Waste streams containing Pd/C are treated with chelating resins to recover palladium, reducing environmental impact.

Crystallization Optimization

Recrystallization from ethyl acetate/n-hexane (1:3 v/v) enhances product purity from 92% to 99.9%, critical for pharmaceutical-grade material.

Emerging Methodologies

Flow Chemistry Approaches

Recent advancements employ continuous-flow reactors to improve reaction control. For example, a microreactor system reduces hydrogenation time from 8 hours to 30 minutes while maintaining 97% yield.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyl) 3-methyl 3-aminopiperidine-1,3-dicarboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Medicinal Chemistry

1-(tert-Butyl) 3-methyl 3-aminopiperidine-1,3-dicarboxylate has been investigated for its potential therapeutic effects in various medical conditions. Its structural features make it a candidate for drug development targeting neurological disorders and pain management.

Case Study: Neurological Applications

Research has indicated that derivatives of piperidine compounds can exhibit neuroprotective effects. In a study published in the Journal of Medicinal Chemistry, compounds similar to 1-(tert-butyl) 3-methyl 3-aminopiperidine were shown to inhibit specific neurotransmitter reuptake mechanisms, suggesting potential applications in treating depression and anxiety disorders .

Organic Synthesis

The compound serves as an important building block in organic synthesis due to its functional groups that can undergo various chemical reactions.

Synthesis Pathways

| Reaction Type | Description |

|---|---|

| Esterification | Reacts with alcohols to form esters, useful in synthesizing pharmaceuticals. |

| Amidation | Can form amides through reaction with carboxylic acids, expanding its utility. |

Pharmacological Research

Pharmacological studies have explored the compound's activity against various biological targets. Its ability to interact with receptors involved in pain pathways makes it a candidate for analgesic development.

Case Study: Analgesic Properties

In a pharmacological assessment, derivatives of this compound were tested for their analgesic properties in animal models. Results indicated significant pain relief comparable to established analgesics like morphine, but with a lower side effect profile .

Biochemical Applications

The compound has been utilized in biochemical assays to study enzyme interactions and metabolic pathways.

Enzyme Inhibition Studies

Research has demonstrated that 1-(tert-butyl) 3-methyl 3-aminopiperidine can inhibit certain enzymes involved in metabolic processes, providing insights into its potential role as a metabolic modulator .

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 3-methyl 3-aminopiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

Compound A : 1-(tert-Butyl) 3-Methyl 3-Allylpiperidine-1,3-dicarboxylate (CAS: 1349644-17-2)

- Structure: Allyl group at position 3 instead of amino.

- Molecular Formula: C15H25NO4; MW = 283.37 g/mol.

- Key Differences: The allyl substituent increases lipophilicity (logP ~2.5), enhancing membrane permeability but reducing water solubility. Lacks hydrogen-bonding capability compared to the amino group, limiting interactions with polar targets.

- Applications : Intermediate in radical capture reactions or allylation chemistry .

Compound B : 1-tert-Butyl 3-Methyl 5-Hydroxypiperidine-1,3-dicarboxylate (CAS: 1246442-45-4)

- Structure : Hydroxyl group at position 4.

- Molecular Formula: C12H21NO5; MW = 259.30 g/mol.

- Key Differences: Hydroxyl group introduces hydrogen-bond donor capacity, improving solubility in polar solvents (e.g., logS = -2.1 vs. -3.5 for the amino analog). Steric hindrance at position 5 alters conformational flexibility.

- Applications : Used in stereoselective synthesis of hydroxylated alkaloids .

Ring Size Variations

Compound C : 1-tert-Butyl 3-Methyl Pyrrolidine-1,3-dicarboxylate (CAS: 122684-33-7)

- Structure : Five-membered pyrrolidine ring instead of piperidine.

- Molecular Formula: C11H19NO4; MW = 253.27 g/mol.

- Key Differences :

- Increased ring strain in pyrrolidine reduces stability under acidic conditions.

- Shorter ring alters spatial orientation of substituents, affecting binding to chiral targets.

- Applications : Precursor for pyrrolidine-based catalysts or ligands .

Compound D : (R)-1-tert-Butyl 3-Methyl Piperazine-1,3-dicarboxylate Hydrochloride (CAS: 1251903-83-9)

- Structure : Piperazine ring (two nitrogen atoms) instead of piperidine.

- Molecular Formula : C11H21ClN2O4; MW = 280.75 g/mol.

- Key Differences :

- Basic piperazine nitrogen (pKa ~9.5) enables salt formation (e.g., hydrochloride) for improved solubility.

- Dual nitrogen centers allow for diverse functionalization (e.g., alkylation, acylation).

- Applications : Building block for kinase inhibitors or GPCR modulators .

Functional Group Modifications

Compound E : 1-tert-Butyl 4-Ethyl 3-Oxopiperidine-1,4-dicarboxylate (CAS: 146256-98-6)

- Structure : Oxo (ketone) group at position 3.

- Molecular Formula: C16H25NO5; MW = 311.37 g/mol.

- Key Differences: Electron-withdrawing oxo group reduces basicity of the ring nitrogen (pKa ~7 vs. ~10 for amino analog). Enhances reactivity toward nucleophilic additions (e.g., Grignard reactions).

- Applications : Intermediate for sp<sup>3</sup>-rich fragment libraries in drug discovery .

Comparative Data Table

| Compound | Core Structure | Substituent(s) | Molecular Formula | MW (g/mol) | Key Property | Application |

|---|---|---|---|---|---|---|

| Target Compound | Piperidine | 3-NH2 | C12H20N2O4 | 256.30 | Basic, H-bond donor | Drug intermediates |

| Compound A (Allyl) | Piperidine | 3-Allyl | C15H25NO4 | 283.37 | Lipophilic, radical acceptor | Radical chemistry |

| Compound B (5-OH) | Piperidine | 5-OH | C12H21NO5 | 259.30 | Polar, H-bond donor | Stereoselective synthesis |

| Compound C (Pyrrolidine) | Pyrrolidine | - | C11H19NO4 | 253.27 | Ring strain, compact | Catalysis |

| Compound D (Piperazine) | Piperazine | Dual N, HCl salt | C11H21ClN2O4 | 280.75 | High solubility | Kinase inhibitors |

| Compound E (3-Oxo) | Piperidine | 3-Oxo | C16H25NO5 | 311.37 | Electrophilic center | Fragment-based drug design |

Biological Activity

1-(tert-Butyl) 3-methyl 3-aminopiperidine-1,3-dicarboxylate (CAS: 1779450-04-2) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, chemical properties, and biological effects, particularly focusing on its pharmacological applications and mechanisms of action.

- Molecular Formula : C12H22N2O4

- Molecular Weight : 258.32 g/mol

- IUPAC Name : this compound

- Purity : Typically ≥97% in commercial preparations .

The biological activity of this compound is primarily attributed to its interaction with specific neurotransmitter systems. It is hypothesized to modulate the activity of glutamate receptors and potentially influence GABAergic signaling pathways, which are crucial for various neurological functions.

Antinociceptive Effects

Studies have indicated that derivatives of piperidine compounds can exhibit significant antinociceptive properties. For instance, compounds similar to 1-(tert-butyl) 3-methyl 3-aminopiperidine have been shown to reduce pain responses in animal models, suggesting a potential application in pain management therapies .

Neuroprotective Effects

Research has highlighted the neuroprotective potential of this compound against oxidative stress-induced neuronal damage. The compound's ability to scavenge free radicals and inhibit apoptosis pathways has been documented, indicating its promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antimicrobial Activity

Preliminary studies have suggested that this compound exhibits antimicrobial properties against various bacterial strains. In vitro assays demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Antinociceptive Study :

- Neuroprotection Research :

- Antimicrobial Evaluation :

Data Table: Biological Activity Summary

Q & A

Q. What are the standard synthetic routes for preparing 1-(tert-Butyl) 3-methyl 3-aminopiperidine-1,3-dicarboxylate, and how can reaction yields be optimized?

The compound is typically synthesized via multi-step procedures involving Boc protection, amidation, and deprotection. For example, a similar piperazine derivative was prepared using ethyl 2-oxoacetate under anhydrous conditions with a 56% yield . Optimization strategies include adjusting equivalents of reagents (e.g., mesitylene as an internal standard for NMR yield quantification) and controlling reaction temperatures (e.g., maintaining −78°C for LDA-mediated deprotonation) .

Q. Which analytical techniques are essential for characterizing this compound, and how are structural ambiguities resolved?

Key techniques include:

- NMR spectroscopy (1H, 13C, DEPT) to confirm stereochemistry and substitution patterns.

- Mass spectrometry (HRMS) for molecular ion validation.

- X-ray crystallography (if single crystals are obtainable) to resolve conformational ambiguities . Computational tools (e.g., quantum chemical calculations) can predict spectroscopic profiles to cross-validate experimental data .

Q. What are the recommended storage conditions to ensure compound stability?

Store under inert atmosphere (argon/nitrogen) at −20°C in anhydrous solvents (e.g., THF, DMF). Avoid exposure to moisture or acidic/basic conditions to prevent Boc-group cleavage or ester hydrolysis .

Q. How is this compound utilized as an intermediate in drug discovery?

It serves as a precursor for bioactive molecules, particularly in synthesizing piperidine-based scaffolds for kinase inhibitors or GPCR modulators. The tert-butyl and methyl ester groups facilitate selective deprotection during late-stage functionalization .

Advanced Research Questions

Q. What experimental design principles are critical for optimizing multi-step syntheses involving sensitive intermediates?

Employ Design of Experiments (DoE) to minimize trial-and-error. For example, factorial designs can identify critical parameters (e.g., temperature, catalyst loading) affecting yield in palladium-catalyzed couplings . Reaction automation platforms (e.g., capsule-based systems) enable precise control over stoichiometry and reaction time, improving reproducibility .

Q. How can computational modeling aid in predicting reaction outcomes or resolving mechanistic ambiguities?

Q. What strategies address discrepancies in reported synthetic yields or purity across studies?

Conduct systematic reproducibility checks by varying:

Q. How can stereochemical integrity be maintained during scale-up?

Use asymmetric catalysis (e.g., chiral ligands in palladium-mediated couplings) or enzymatic resolution for enantiomerically pure intermediates. Monitor optical rotation and chiral HPLC to detect racemization during acidic/basic steps .

Q. What safety protocols are recommended for handling degradation byproducts or reactive intermediates?

Perform accelerated stability studies (e.g., thermal stress at 40–60°C) to identify hazardous byproducts (e.g., tert-butyl carbamate). Use LC-MS to track degradation pathways and implement quenching protocols (e.g., sodium bicarbonate for acidic residues) .

Q. How can high-throughput screening (HTS) improve the discovery of derivatives with enhanced bioactivity?

Integrate automated parallel synthesis with HTS platforms to rapidly generate analogs. For example, vary ester substituents (methyl vs. ethyl) or introduce heterocycles at the piperidine nitrogen. Use cheminformatics tools (e.g., QSAR models) to prioritize candidates with optimal logP and solubility profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.